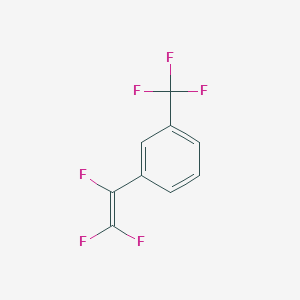
1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of trifluoromethyl and trifluoroethenyl groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives using trifluoroiodomethane in the presence of a photochemical catalyst like mercury . This reaction yields benzotrifluoride, which can then be further functionalized to introduce the trifluoroethenyl group.
Industrial Production Methods: Industrial production of this compound often employs flow chemistry techniques to streamline the synthesis process. A unified flow strategy can be used to generate trifluoromethyl-heteroatom anions, which are then coupled with benzene derivatives to produce the desired compound . This method is advantageous due to its scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
Halogenation: Employing halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Nitration: Produces nitro derivatives of the compound.
Halogenation: Yields halogenated benzene derivatives.
Scientific Research Applications
1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Investigated for its potential use in pharmaceuticals due to the bioactive properties of fluorinated compounds.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(trifluoroethenyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trifluoroethenyl groups. These groups can influence the compound’s reactivity and binding affinity, making it effective in various chemical reactions and biological processes .
Comparison with Similar Compounds
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the trifluoroethenyl group.
Trifluoroethenylbenzene: Contains the trifluoroethenyl group but not the trifluoromethyl group.
Uniqueness: 1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethyl and trifluoroethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
82907-02-6 |
|---|---|
Molecular Formula |
C9H4F6 |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
1-(1,2,2-trifluoroethenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F6/c10-7(8(11)12)5-2-1-3-6(4-5)9(13,14)15/h1-4H |
InChI Key |
CWCOPPSWRLHCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















